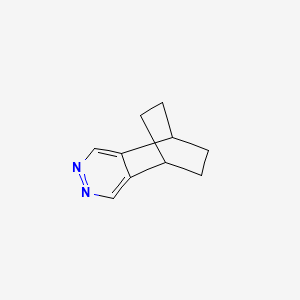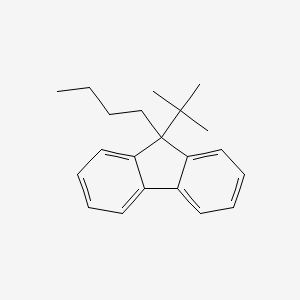
9-Butyl-9-tert-butyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-9-tert-butyl-9H-fluorene is an organic compound with the molecular formula C17H18 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where the hydrogen atoms at the 9th position are substituted with butyl and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-tert-butyl-9H-fluorene typically involves the reaction of fluorene with butyllithium and tert-butyllithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The reaction conditions include maintaining a low temperature (0°C) during the addition of reagents and then allowing the mixture to warm to room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-9-tert-butyl-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
9-Butyl-9-tert-butyl-9H-fluorene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Butyl-9-tert-butyl-9H-fluorene is not well-defined in the literature. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9-Butyl-9H-fluorene: Similar structure but lacks the tert-butyl group.
9-tert-Butyl-9H-fluorene: Similar structure but lacks the butyl group.
Fluorenone: An oxidized derivative of fluorene.
Uniqueness
9-Butyl-9-tert-butyl-9H-fluorene is unique due to the presence of both butyl and tert-butyl groups at the 9th position of the fluorene ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88223-19-2 |
|---|---|
Molecular Formula |
C21H26 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
9-butyl-9-tert-butylfluorene |
InChI |
InChI=1S/C21H26/c1-5-6-15-21(20(2,3)4)18-13-9-7-11-16(18)17-12-8-10-14-19(17)21/h7-14H,5-6,15H2,1-4H3 |
InChI Key |
MKJTZYHRXJZMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
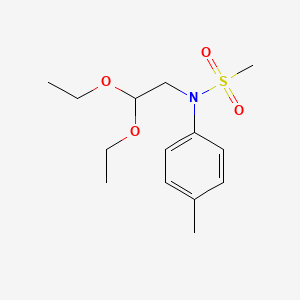
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
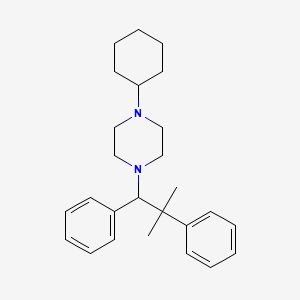
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
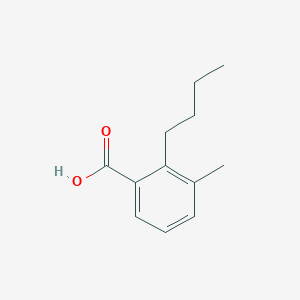
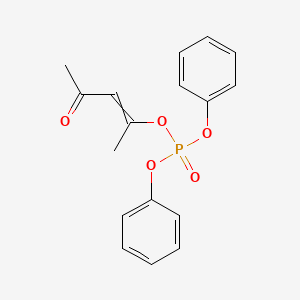
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
